2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-14C is a radiolabeled compound derived from the heterocyclic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, commonly known as PhIP. This compound is significant due to its role as a dietary mutagenic carcinogen, primarily found in cooked meats and fish. PhIP is known to induce DNA adduct formation, which can lead to mutations and cancer development upon metabolic activation. The compound's synthesis, properties, and biological implications have garnered considerable research interest, particularly in the context of food safety and cancer research.
PhIP is classified as a heterocyclic amine, a group of compounds formed during the cooking of protein-rich foods at high temperatures. It is produced through the reaction of phenylacetaldehyde with creatinine in the presence of formaldehyde and ammonia, which can arise from the Maillard reaction involving amino acids and reducing sugars during cooking processes .
The synthesis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine typically involves several steps:
The detailed synthetic route often spans multiple steps to ensure high purity and yield of the final product .
The molecular structure of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine features a fused imidazo-pyridine ring system with an amino group at the second position and a methyl group at the first position. The phenyl group is attached at the sixth position of the imidazo ring.
PhIP undergoes various chemical reactions upon metabolic activation:
The ability of PhIP to form DNA adducts through these metabolic pathways underscores its potential carcinogenicity.
The mechanism by which 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine exerts its effects involves:
Data from studies indicate that PhIP exposure correlates with increased levels of DNA strand breaks and mutations in target tissues, particularly in colon and prostate tissues .
Relevant data indicate that PhIP's mutagenicity is significantly influenced by its chemical structure and the presence of substituents that facilitate DNA interaction .
The primary applications of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine are found in scientific research:
Research continues into mitigating exposure risks and understanding the full implications of this compound on human health through dietary intake .
The initial bioactivation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine-2-¹⁴C (PhIP) is primarily mediated by cytochrome P450 isoforms, with CYP1A2 dominating hepatic metabolism. This enzyme catalyzes the N-oxidation of PhIP to form N-hydroxy-PhIP (N-OH-PhIP), a proximate mutagenic metabolite. In humans, CYP1A2 accounts for >90% of hepatic PhIP activation, while extrahepatic isoforms (CYP1A1, CYP1B1) contribute minimally under physiological conditions [1] [9]. Induction of CYP1A1/1A2 by ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) significantly amplifies this activation, particularly in colonic epithelium. Pre-malignant cells with ApcMin/+ mutations exhibit enhanced CYP1A1/1A2 induction, leading to 3.5-fold higher N-OH-PhIP generation compared to wild-type cells [6] [10].
Table 1: Key Enzymes in PhIP Bioactivation and Detoxification
Pathway | Enzyme | Primary Metabolite | Biological Consequence |
---|---|---|---|
Activation (Phase I) | CYP1A2 | N-hydroxy-PhIP (N-OH-PhIP) | Proximate mutagen |
Activation (Phase II) | NAT2 | N-acetoxy-PhIP | DNA adduct formation |
SULT1A1 | N-sulfonyloxy-PhIP | DNA adduct formation | |
Detoxification | UGT1A1 | N-hydroxy-PhIP-N2-glucuronide | Renal excretion |
UGT1A4 | N-hydroxy-PhIP-N3-glucuronide | Renal excretion |
Phase II enzymes transform N-OH-PhIP into highly reactive esters that form DNA adducts. N-acetyltransferase 2 (NAT2) acetylates N-OH-PhIP to yield N-acetoxy-PhIP, while sulfotransferase 1A1 (SULT1A1) catalyzes sulfonation to produce N-sulfonyloxy-PhIP. Both metabolites spontaneously decompose to nitrenium ions that bind DNA, predominantly forming C8-dG adducts [1] [7]. Human studies demonstrate that SULT1A1 activity strongly correlates with urinary 4'-PhIP-sulfate levels (R = 0.86, P = 0.059) [4]. Notably, N-acetoxy-PhIP degradation generates 5-hydroxy-PhIP (5-OH-PhIP), a stable biomarker of exposure detected in urine and plasma [6] [10].
Detoxification competes with activation through UDP-glucuronosyltransferases (UGTs). UGT1A1 and UGT1A4 convert N-OH-PhIP into inert N2- and N3-glucuronides, facilitating renal excretion. In humans, N-hydroxy-PhIP-N2-glucuronide constitutes 47–60% of urinary metabolites within 24 hours post-exposure [7] [9]. Glutathione conjugation plays a minor role, accounting for <5% of detoxification. Crucially, detoxification efficiency varies by tissue: HepG2 (liver) and Caco-2 (intestinal) cells exhibit 3-fold higher UGT1A1 expression than adipocytes, correlating with reduced PhIP retention [5].
Metabolic handling of PhIP differs substantially between species:
Table 2: Species-Specific Metabolic Profiles of PhIP
Metabolite | Human Urine (%) | Mouse Urine (%) | Biological Significance |
---|---|---|---|
N-hydroxy-PhIP-N2-glucuronide | 47–60 | 10–18 | Major detoxification marker |
4'-PhIP-sulfate | 15–22 | 5–10 | SULT1A1 activity indicator |
5-OH-PhIP | 8–12 | 25–35 | Biomarker of reactive intermediates |
Unmetabolized PhIP | <1 | <1 | Low bioactivation efficiency |
Genetic polymorphisms significantly alter PhIP metabolism:
Table 3: Impact of Genetic Polymorphisms on PhIP Metabolism
Gene/SNP | Variant | Functional Effect | Urinary Biomarker Change |
---|---|---|---|
CYP1A21F* | C/C (homozygous) | Reduced enzyme activity | ↑ PhIP excretion (174% vs. 127%) |
NAT2 | Slow acetylator | Reduced O-acetylation | ↑ N-OH-PhIP (2.3-fold) |
CYP1A1 T6235C | C allele | Increased enzyme inducibility | ↑ PhIP retention (30%) |
CYP1A2 -2467delT | Del/Del | Altered promoter activity | ↓ Detoxification metabolites |
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